molecular formula C10H20N2 B14617145 (4aR,8aR)-2,3-Dimethyldecahydrophthalazine CAS No. 60387-16-8

(4aR,8aR)-2,3-Dimethyldecahydrophthalazine

Cat. No.: B14617145
CAS No.: 60387-16-8
M. Wt: 168.28 g/mol
InChI Key: OWKIFNQHMYDNTN-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,8aR)-2,3-Dimethyldecahydrophthalazine is a chiral compound with a unique structure that includes two methyl groups and a decahydrophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aR,8aR)-2,3-Dimethyldecahydrophthalazine typically involves the hydrogenation of phthalazine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2,3-dimethylphthalazine using a palladium catalyst under high pressure and temperature. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the methyl groups or the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: More saturated derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(4aR,8aR)-2,3-Dimethyldecahydrophthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4aR,8aR)-2,3-Dimethyldecahydrophthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (4aR,8aR)-2-Methyldecahydroisoquinoline: Shares a similar decahydro structure but with different substituents.

    (4aR,8aR)-2,3-Dimethyldecahydroisoquinoline: Similar structure with slight variations in the ring system.

Uniqueness: (4aR,8aR)-2,3-Dimethyldecahydrophthalazine is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

60387-16-8

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(4aR,8aR)-2,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydrophthalazine

InChI

InChI=1S/C10H20N2/c1-11-7-9-5-3-4-6-10(9)8-12(11)2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

OWKIFNQHMYDNTN-UWVGGRQHSA-N

Isomeric SMILES

CN1C[C@@H]2CCCC[C@H]2CN1C

Canonical SMILES

CN1CC2CCCCC2CN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.